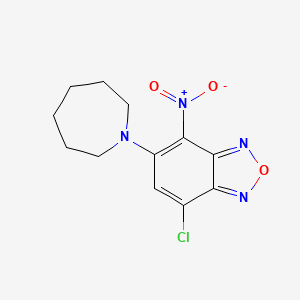

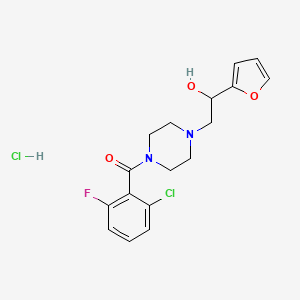

5-(Azepan-1-yl)-7-chloro-4-nitro-2,1,3-benzoxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-(Azepan-1-yl)pentan-1-amine” is a chemical that has a similar structure to the one you mentioned . It has an empirical formula of C11H24N2 and a molecular weight of 184.32 . It is provided in solid form .

Synthesis Analysis

While specific synthesis methods for “5-(Azepan-1-yl)-7-chloro-4-nitro-2,1,3-benzoxadiazole” are not available, similar compounds such as “2-(Azepan-1-yl(naphthalen-1-yl)methyl)phenol” have been synthesized experimentally using the Petasis reaction .Molecular Structure Analysis

The molecular structure of a compound is determined by its molecular formula and the arrangement of atoms within the molecule. For “5-(Azepan-1-yl)pentan-1-amine”, the SMILES string representation is NCCCCCN1CCCCCC1 .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its density, melting point, boiling point, and more. For “1-Azepan-1-yl-2-chloro-ethanone”, another similar compound, the molecular weight is 175.65600, the density is 1.112g/cm3, and the boiling point is 287.8ºC at 760 mmHg .Scientific Research Applications

Antimicrobial and Anti-inflammatory Applications

A study by Rajanarendar et al. (2013) on the design, synthesis, and evaluation of novel dihydrobenzofuro isoxazolo azepin compounds revealed significant antimicrobial, potent anti-inflammatory, and analgesic activities. This research suggests the potential use of related compounds in developing new therapeutic agents for treating infections and inflammation (Rajanarendar et al., 2013).

Novel Heterocyclic Systems

Research by Astrat’ev et al. (2012) and Stepanov et al. (2012) demonstrated the synthesis of novel heterocyclic systems through unusual reactions involving nitro groups and nucleophilic displacement. These studies contribute to the advancement of organic chemistry by providing new methods for creating complex molecules with potential applications in various industries (Astrat’ev et al., 2012), (Stepanov et al., 2012).

Broad Spectrum Nitroheterocyclic Drugs

A comprehensive overview by Raether and Hänel (2003) on nitroheterocyclic drugs outlined their broad spectrum activity against protozoan and bacterial infections. This research emphasizes the importance of nitroheterocyclic compounds, including benzoxadiazole derivatives, in developing new treatments for a variety of infections (Raether & Hänel, 2003).

Monocyclic and Cascade Rearrangements

Makhova et al. (2004) investigated the monocyclic and cascade rearrangements of furoxan derivatives, providing insights into the synthesis of new heterocyclic systems. This research contributes to the understanding of the chemical behavior of such compounds and their potential applications in synthesizing new materials (Makhova et al., 2004).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

5-(azepan-1-yl)-7-chloro-4-nitro-2,1,3-benzoxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN4O3/c13-8-7-9(16-5-3-1-2-4-6-16)12(17(18)19)11-10(8)14-20-15-11/h7H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCAQWGCPKOACRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=C(C3=NON=C3C(=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Azepan-1-yl)-7-chloro-4-nitro-2,1,3-benzoxadiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2741159.png)

![2-{(E)-[(3-chloro-2-methylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2741161.png)

![2-[(4-Fluorophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone](/img/structure/B2741165.png)

![2-[(4-tert-butylphenyl)sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2741176.png)

![N-(4-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)ethyl)phenyl)acetamide](/img/structure/B2741179.png)